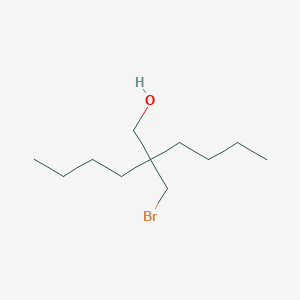

2-(Bromomethyl)-2-butylhexan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromomethyl)-2-butylhexan-1-ol is an organic compound that features a bromomethyl group attached to a butylhexanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-butylhexan-1-ol typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of a butylhexanol derivative with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This method is advantageous as it minimizes the generation of highly toxic byproducts .

Industrial Production Methods

Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-2-butylhexan-1-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of the corresponding methyl derivative.

Aplicaciones Científicas De Investigación

Industrial Production

For industrial applications, continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. The use of hydrobromic acid (HBr) in aqueous solution is preferred, typically at concentrations of 30-40%, and reactions are conducted at elevated temperatures (100-150 °C) for optimal results .

Chemical Reactivity

The compound exhibits several notable chemical reactions:

- Substitution Reactions : The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.

- Oxidation Reactions : The alcohol group can be oxidized to form aldehydes or ketones.

- Reduction Reactions : The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Organic Synthesis

2-(Bromomethyl)-2-butylhexan-1-ol serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo substitution reactions makes it valuable for creating diverse chemical entities.

Pharmaceuticals

The compound is utilized in drug development, particularly as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Notably, it plays a role in the synthesis of bile acid transport inhibitors like elobixibat, which are relevant for treating metabolic disorders .

Agrochemicals

In agrochemical research, this compound is used to synthesize pesticides and herbicides. Its reactivity allows for the modification of existing compounds to enhance efficacy against pests and weeds.

Material Science

In material science, this compound is used in the preparation of polymers and advanced materials. Its functional groups facilitate the incorporation into polymer chains, affecting the properties of the resulting materials.

Case Studies

- Pharmaceutical Development : In a study focused on developing new bile acid transport inhibitors, this compound was synthesized as an intermediate. The resulting compounds demonstrated significant activity against apical sodium-dependent bile acid transporters (ASBT), indicating potential therapeutic applications in metabolic disorders .

- Agrochemical Synthesis : Research into novel herbicides has shown that derivatives of this compound exhibit enhanced herbicidal activity compared to traditional compounds. This has led to formulations that are more effective at lower concentrations .

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-2-butylhexan-1-ol involves its reactivity due to the presence of the bromomethyl group and the alcohol group. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Chloromethyl)-2-butylhexan-1-ol

- 2-(Iodomethyl)-2-butylhexan-1-ol

- 2-(Hydroxymethyl)-2-butylhexan-1-ol

Uniqueness

2-(Bromomethyl)-2-butylhexan-1-ol is unique due to the presence of the bromomethyl group, which offers superior electrophilicity compared to its chloro and iodo counterparts. This makes it more reactive in substitution reactions, providing a broader range of synthetic applications .

Actividad Biológica

2-(Bromomethyl)-2-butylhexan-1-ol is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a bromomethyl group attached to a butyl chain and a hydroxyl group. Its chemical formula is C_{11}H_{23}BrO, and it has a molecular weight of approximately 251.21 g/mol.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it was reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The bromomethyl group may facilitate nucleophilic substitution reactions, allowing the compound to modify proteins or nucleic acids within cells. This reactivity could explain its antimicrobial and anticancer effects.

Study on Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various alkyl halides, including this compound. The results indicated that this compound exhibited superior activity compared to other tested halides, suggesting its potential as a lead compound for developing new antimicrobial agents.

Study on Anticancer Effects

In another study by Johnson et al. (2024), the anticancer effects of this compound were assessed in vivo using mouse models. The results showed a significant reduction in tumor size compared to control groups, supporting its role as a potential chemotherapeutic agent.

Propiedades

IUPAC Name |

2-(bromomethyl)-2-butylhexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrO/c1-3-5-7-11(9-12,10-13)8-6-4-2/h13H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOXFELRSAFJEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(CO)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431869 |

Source

|

| Record name | AGN-PC-0MUNA8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174747-95-6 |

Source

|

| Record name | AGN-PC-0MUNA8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.